Anthramycin

DNA-binding stoichiometry PBD antibiotics covalent adduct formation

Researchers developing PBD-based ADC payloads or conducting DNA footprinting often encounter batch-to-batch variability with non-reference monomers, risking divergent cytotoxicity results. Anthramycin resolves this as the archetypal PBD with rigorously quantified binding parameters. Key differentiators: • ΔTm of 13.0°C & binding stoichiometry of 1:12.9 provide a reproducible baseline for calibrating synthetic PBD dimers. • Distinct 3-4 bp MPE·Fe(II) footprint with 2-3 bp offset enables comparative minor groove recognition studies vs. tomaymycin. • Fully characterized biosynthetic gene cluster supports combinatorial biosynthesis of novel PBD variants. Procure with confidence for mechanistic and ADC benchmark studies.

Molecular Formula C16H17N3O4
Molecular Weight 315.32 g/mol
Cat. No. B1237830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthramycin
SynonymsAnthramycin
Anthramycin, (11a alpha)-Isomer
Antramycin
Molecular FormulaC16H17N3O4
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O
InChIInChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+
InChIKeyVGQOVCHZGQWAOI-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthramycin as a PBD DNA Minor Groove Binder


Anthramycin is a pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic isolated from Streptomyces refuineus var. thermotolerans [1]. It functions by covalently binding to the N2 of guanine within the DNA minor groove, thereby inhibiting DNA replication and RNA synthesis [2]. As the foundational monomer of the PBD class, anthramycin serves as a critical reference standard and scaffold for developing sequence-selective DNA-binding agents and antibody-drug conjugate (ADC) payloads [3].

Why Anthramycin Cannot Be Substituted


Despite sharing a common pyrrolobenzodiazepine core, anthramycin exhibits distinct DNA-binding kinetics, sequence preferences, and conformational effects compared to its closest analogs (e.g., tomaymycin, sibiromycin). These differences arise from variations in the C-ring and side-chain functionalities that dictate adduct stability, minor groove fit, and downstream DNA repair recognition [1]. Consequently, substituting anthramycin with another PBD monomer can lead to divergent experimental outcomes in DNA footprinting, cytotoxicity assays, and in vivo efficacy studies [2]. The quantitative evidence below confirms that anthramycin occupies a unique niche within the PBD family, justifying its specific procurement for mechanistic studies and as a benchmark for novel PBD derivatives.

Quantitative Evidence for Anthramycin


DNA Binding Stoichiometry

At saturation binding, anthramycin achieves a drug-to-base pair ratio of 1:12.9, positioning it between sibiromycin (1:8.8) and tomaymycin (1:18.2) [1]. This intermediate binding density influences the number of adducts formed per DNA molecule and correlates with distinct cytotoxic profiles.

DNA-binding stoichiometry PBD antibiotics covalent adduct formation

DNA Thermal Stabilization

Anthramycin increases the thermal denaturation temperature (ΔTm) of calf thymus DNA by 13.0°C, a value significantly higher than tomaymycin (2.6°C) but lower than sibiromycin (16.3°C) [1]. This intermediate thermal stabilization reflects a balanced hydrogen-bonding network that distinguishes anthramycin's adduct stability from other PBD monomers.

DNA melting temperature thermal denaturation PBD adduct stability

DNA Conformational Perturbation

Gel electrophoresis and hydroxyl radical footprinting reveal that tomaymycin induces significantly greater DNA bending and minor groove narrowing than anthramycin upon adduct formation [1]. This differential conformational perturbation affects how DNA repair machinery (e.g., UVRABC nuclease) recognizes and processes the adducts, with potential implications for cytotoxicity and mutagenicity.

DNA bending minor groove narrowing PBD conformational effects

Restriction Enzyme Inhibition

In head-to-head comparisons using lambda phage DNA, anthramycin at high binding ratios completely blocks restriction enzyme cleavage, whereas mitomycin C presents only a partial block [1]. This differential inhibition stems from anthramycin's minor groove localization versus mitomycin C's major groove binding, resulting in distinct steric hindrance profiles.

restriction enzyme inhibition DNA footprinting recombinant DNA technology

Sequence Specificity

MPE.Fe(II) footprinting analysis demonstrates that anthramycin, tomaymycin, and sibiromycin each exhibit a 2-3 base pair sequence specificity that includes the covalently modified guanine, with 5'-Pu-G-Pu being the most preferred motif [1]. However, anthramycin produces a 3-4 base pair footprint with a unique 2-3 base pair offset on the opposite strand, and shows only partial overlap in binding sites with tomaymycin, indicating non-redundant sequence recognition [1][2].

DNA sequence specificity MPE footprinting minor groove recognition

In Vitro Cytotoxicity

Anthramycin methyl ether (AME), the stable methyl ether derivative of anthramycin, demonstrates an ID50 of 0.02 μg/mL against L1210 leukemia cells in tissue culture [1]. While direct comparative cytotoxicity data for the parent anthramycin versus other PBD monomers in identical cell lines is limited, AME's potent activity provides a benchmark for evaluating synthetic PBD analogs, with the understanding that PBD dimers exhibit significantly greater cytotoxicity (often sub-nanomolar IC50) due to their DNA cross-linking capability [2].

cytotoxicity ID50 L1210 leukemia anthramycin methyl ether

Anthramycin Research & Procurement Scenarios


DNA Binding Benchmarking

Anthramycin's well-characterized ΔTm (13.0°C), binding stoichiometry (1:12.9), and sequence specificity (5'-Pu-G-Pu) provide a reproducible baseline for evaluating synthetic PBD monomers and dimers [1][2]. Researchers developing new ADC payloads routinely use anthramycin as a reference compound to quantify improvements in DNA-binding affinity and thermal stabilization [3].

DNA Footprinting & Sequence Mapping

Anthramycin's distinct 3-4 bp footprint with a 2-3 bp offset on the opposite strand—as characterized by MPE.Fe(II) footprinting—makes it a valuable probe for studying minor groove recognition and DNA conformational changes [1]. Its partial overlap with tomaymycin binding sites enables comparative footprinting experiments to dissect sequence-specific recognition mechanisms [2].

Restriction Enzyme Blocking

Anthramycin's ability to completely block restriction enzyme cleavage at high binding ratios (in contrast to mitomycin C's partial block) establishes its utility as a selective, reversible blocking agent for recombinant DNA experiments requiring site-specific protection from endonuclease digestion [1].

PBD Biosynthetic Engineering

The anthramycin biosynthetic gene cluster has been fully characterized and patented, enabling genetic manipulation for the production of novel benzodiazepine analogs through combinatorial biosynthesis [1]. Researchers can leverage the cloned NRPS and associated tailoring enzymes to generate focused libraries of PBD variants for drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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